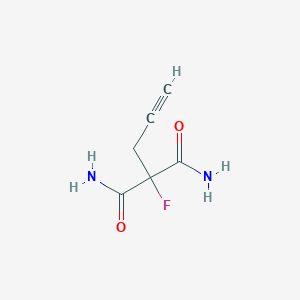

2-Fluoro-2-(prop-2-yn-1-yl)propanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

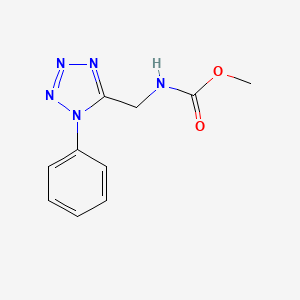

2-Fluoro-2-(prop-2-yn-1-yl)propanediamide is a chemical compound of interest due to its unique structure and potential reactivity. The fluorinated component suggests a possibility for engaging in various chemical reactions, providing a pathway for the development of novel materials or pharmaceuticals.

Synthesis Analysis

Synthesis of compounds similar to this compound often involves the introduction of a fluorine atom into the molecular structure, which can significantly alter the chemical reactivity and physical properties of the molecule. A common approach includes reactions under metal-mediated conditions for C−F bond formation, as demonstrated in the synthesis and reactivity study of the fluoro complex [RuF(dppp)2]PF6 (Barthazy et al., 2000).

Molecular Structure Analysis

The molecular structure of fluoro-containing compounds, including those resembling this compound, often exhibits unique geometries due to the electronegative nature of fluorine. For example, the study on a five-coordinate fluoro complex of ruthenium(II) revealed a distorted trigonal bipyramidal geometry, indicating how fluorination can impact molecular configuration (Barthazy et al., 1999).

Chemical Reactions and Properties

Fluorinated compounds are known for participating in various chemical reactions, including halide exchange and hydrogenolysis. The fluorine atom can act as a reactive site for nucleophilic attack, leading to the formation of novel fluorinated derivatives with potentially valuable properties (Barthazy et al., 2000).

科学的研究の応用

Synthesis and Characterization of Hybrid Molecules

Researchers have developed methods to synthesize hybrid molecules that incorporate fluoroaryl and propargyl groups, similar to the structural features of "2-Fluoro-2-(prop-2-yn-1-yl)propanediamide". For instance, Manolov et al. (2022) described the synthesis of (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, a compound synthesized through a reaction between amphetamine and flurbiprofen, showcasing the integration of fluoroaryl and propargyl functionalities (Manolov, Ivanov, & Bojilov, 2022).

Advanced Material Applications

The fluoro and propargyl moieties found in compounds related to "this compound" have been investigated for their potential in creating advanced materials. Hegde et al. (2013) discussed the use of azo-containing thiophene-based prop-2-enoates for the photoalignment of nematic liquid crystals, highlighting the role of fluoro-substituents in improving material properties (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Medicinal Chemistry and Imaging

In the realm of medicinal chemistry and imaging, the structural characteristics similar to "this compound" have been utilized. Schirrmacher et al. (2006) discussed the synthesis of fluorine-18 labeled peptides using an organosilicon-based fluoride acceptor, showcasing the importance of fluoroalkyl groups in developing radiotracers for positron emission tomography (PET) imaging (Schirrmacher, Bradtmöller, Schirrmacher, Thews, Tillmanns, Siessmeier, Buchholz, Bartenstein, Wängler, Niemeyer, & Jurkschat, 2006).

作用機序

Mode of Action

. These reactive oxygen species play an important role in various biochemical reactions.

Biochemical Pathways

, can affect a wide range of biochemical pathways, including those involved in cellular signaling, inflammation, and apoptosis.

Result of Action

, can lead to oxidative stress, which can have various effects on cellular function, including cell signaling, inflammation, and apoptosis.

Action Environment

The action, efficacy, and stability of 2-Fluoro-2-(prop-2-yn-1-yl)propanediamide can be influenced by various environmental factors. For instance, the generation of reactive oxygen species by related compounds is induced by visible light , suggesting that light exposure could influence the action of this compound. Other factors, such as pH, temperature, and the presence of other chemicals, could also potentially influence its action.

特性

IUPAC Name |

2-fluoro-2-prop-2-ynylpropanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-2-3-6(7,4(8)10)5(9)11/h1H,3H2,(H2,8,10)(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIPGUUTFLUDSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)N)(C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)